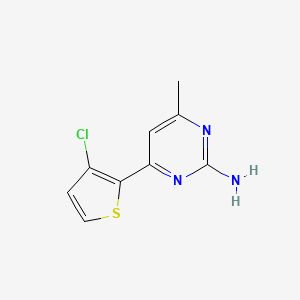

4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(3-chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-5-4-7(13-9(11)12-5)8-6(10)2-3-14-8/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCNGSGPPIHEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=C(C=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377095 | |

| Record name | 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863305-81-1 | |

| Record name | 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of chlorothiophene with a halogenated pyrimidine in the presence of a palladium catalyst and a base.

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine serves as a scaffold for the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets, particularly kinases involved in cancer and other diseases. For instance, derivatives of similar compounds have demonstrated promising inhibition of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in tumor growth and angiogenesis .

Case Study: Anticancer Properties

In vitro studies have evaluated the anticancer properties of related compounds against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). These studies utilized assays such as MTT to assess cell viability and demonstrated selective cytotoxicity against malignant cells while sparing normal cells .

Material Science

Organic Semiconductors

The unique electronic properties of 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine make it suitable for applications in organic semiconductors. Its ability to participate in charge transport processes positions it as a candidate for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The integration of thiophene and pyrimidine moieties enhances its conductivity and stability, making it a valuable material for electronic applications.

Biological Research

Biological Pathway Probes

This compound can function as a probe to study biological pathways involving sulfur-containing heterocycles. Its structural characteristics allow researchers to investigate mechanisms related to cellular signaling, particularly those influenced by thiophene derivatives. This application is crucial for understanding various biochemical processes and developing targeted therapies.

Industrial Chemistry

Synthesis Intermediate

In industrial chemistry, 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine can serve as an intermediate in the synthesis of more complex molecules. Its versatility allows it to be incorporated into various chemical reactions, facilitating the production of compounds used in pharmaceuticals, agrochemicals, and other industrial applications.

Data Summary

Mechanism of Action

The mechanism of action of 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrimidine ring can interact with nucleotide-binding sites, while the thiophene ring can enhance binding affinity and specificity. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares a common pyrimidin-2-amine scaffold with structural variants differing in substituents at the 4-position. Key analogues include:

Key Observations :

Key Observations :

- Microwave Synthesis reduces reaction time but may yield lower quantities due to side reactions .

- HCl Catalysis is effective for aryl-amine coupling but requires careful pH control .

Physical and Spectroscopic Properties

Comparative data for selected compounds:

Key Observations :

Computational Insights

Density-functional theory (DFT) studies highlight the role of exact exchange in predicting thermochemical properties of pyrimidine derivatives. For example, Becke’s hybrid functional accurately models the electronic effects of chlorine substituents . Crystal structure refinements (SHELXL ) confirm planar geometries for pyrimidin-2-amine cores, with substituents influencing packing patterns .

Biological Activity

4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer properties, and mechanism of action, supported by relevant case studies and research findings.

The compound features a pyrimidine ring substituted with a chlorothiophene moiety and a methyl group. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine exhibits antimicrobial activity against various pathogens. In studies investigating its effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria, the compound demonstrated specific activity, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results from these studies are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.2 | Vinblastine |

| HCT-116 | 12.7 | Colchicine |

| A549 | 18.5 | Vinblastine |

| HepG-2 | 20.1 | Colchicine |

The compound exhibited lower cytotoxicity against normal cell lines, indicating its potential for selective targeting of cancer cells while sparing healthy tissues .

The mechanism of action for 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to the active site or modulating receptor functions, acting as either an agonist or antagonist depending on the biological context .

Study on Antimycobacterial Activity

In a study published in PMC, the compound was tested against drug-sensitive strains of Mycobacterium tuberculosis. It was found to be moderately potent, indicating its potential as a candidate for further development in treating tuberculosis .

Study on Cancer Cell Lines

Another significant study evaluated the compound's effects on various cancer cell lines through MTT assays. The findings revealed that it effectively inhibited cell proliferation at micromolar concentrations, with detailed molecular docking studies providing insights into its binding interactions with target proteins involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, pyrimidine intermediates can be functionalized with thiophene derivatives under reflux conditions. Key parameters for optimization include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .

- Temperature control : Reactions often require reflux in ethanol or THF (60–80°C) to ensure completion.

- Solvent system : A DMSO-water mixture (5:5) enhances solubility of polar intermediates .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields pure product.

Yields for structurally similar pyrimidine derivatives range from 7% to 24%, depending on substituent steric and electronic effects .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituents and connectivity. For example:

- Thiophene protons resonate at δ 6.8–7.2 ppm.

- Pyrimidine NH₂ groups appear as broad singlets near δ 5.5 ppm .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrimidine-thiophene angle ~12–13°) and hydrogen-bonding networks (N–H⋯N, C–H⋯π) .

- Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR guide the design of derivatives with enhanced antileukemic activity?

Methodological Answer:

- Descriptor Selection : Electrostatic, steric, and hydrophobic fields are mapped using CoMFA or CoMSIA .

- Training Set : 18 derivatives with IC₅₀ data against leukemia cell lines (e.g., Jurkat) are used to build models .

- Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) ensure predictive power.

- Design Insights : Bulky substituents (e.g., trifluoromethyl) at the pyrimidine 4-position enhance activity by improving target binding .

Q. How do intramolecular hydrogen bonds and conformational flexibility influence the compound’s bioactivity?

Methodological Answer:

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine NH₂ and thiophene Cl) rigidify the structure, reducing entropy loss upon target binding .

- Conformational Analysis : Dihedral angles between pyrimidine and thiophene rings (measured via X-ray) correlate with activity. Derivatives with angles <15° show higher potency due to optimal π-π stacking .

- Dynamic Simulations : MD simulations (AMBER/CHARMM) predict flexibility of the methyl group at position 6, which modulates solubility and membrane permeability .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., K562 leukemia) and protocols (e.g., MTT assay at 48 hours) to minimize variability .

- Batch Analysis : Verify compound purity via HPLC (>95%) to exclude impurities as confounding factors .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify trends. For example, nitro-substituted derivatives consistently underperform due to metabolic instability .

Q. What safety protocols are recommended for handling and waste disposal of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- Waste Management : Neutralize acidic/basic residues before storing in labeled containers. Collaborate with licensed waste disposal firms for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.